Carbonic acid, butyl 4-nitrophenyl ester
Description
Carbonic acid, butyl 4-nitrophenyl ester (CAS: 94-192-5, molecular formula: C₁₁H₁₃NO₅, molecular weight: 172.82 g/mol) is an organic ester derivative of carbonic acid. It features a butyl group and a 4-nitrophenyl moiety linked via a carbonate bridge.
Properties
CAS No. |
67036-13-9 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
butyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C11H13NO5/c1-2-3-8-16-11(13)17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3 |
InChI Key |
NFLBOYSTEVDVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Molecular Weight: this compound has a lower molecular weight compared to long-chain analogs like hexadecanoic acid 4-nitrophenyl ester (172.82 vs. 377.52 g/mol). This may enhance its solubility and bioavailability .
- Lipophilicity (LogP): While LogP data for the butyl ester are unavailable, shorter alkyl chains (e.g., butyl vs.
Pharmacokinetic and Drug-Likeness Profiles
Table 2: Drug-Likeness and Pharmacokinetic Comparison
Notes:
- Bioavailability: Long-chain esters like hexadecanoic acid 4-nitrophenyl ester exhibit lower oral bioavailability due to higher lipophilicity and molecular weight .
Key Findings :
- Enzyme Interactions: 4-Nitrophenyl laurate shows the highest anti-cancer docking score (-9.1 kcal/mol) against lung cancer protein 2ITO, attributed to interactions with polar amino acids like LYS 745 .
- Lipase Activity : Carbonic acid esters with shorter chains (e.g., butyl) may hydrolyze faster than long-chain analogs, as seen in studies on 4-nitrophenyl acetate vs. palmitate .
Stability and Hydrolysis
- Hydrolysis Rates : Shorter-chain 4-nitrophenyl esters (e.g., acetate, butyrate) undergo faster enzymatic hydrolysis compared to long-chain derivatives (e.g., palmitate) due to reduced steric hindrance .
- Chemical Stability : Bis(4-nitrophenyl) carbonate, a diaryl carbonate, exhibits high stability under neutral conditions but hydrolyzes rapidly in alkaline environments .
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